molecular formula C13H14N2O B2908752 1-Benzoylpiperidine-4-carbonitrile CAS No. 198554-64-2

1-Benzoylpiperidine-4-carbonitrile

Cat. No. B2908752
CAS RN: 198554-64-2
M. Wt: 214.268
InChI Key: CLWXQKZBRBRSOE-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 198554-64-2 . It has a molecular weight of 214.27 .


Molecular Structure Analysis

The InChI code for 1-Benzoylpiperidine-4-carbonitrile is 1S/C13H14N2O/c14-10-11-6-8-15 (9-7-11)13 (16)12-4-2-1-3-5-12/h1-5,11H,6-9H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

Anti-Cancer Applications

The benzoylpiperidine fragment, which includes “1-Benzoylpiperidine-4-carbonitrile”, is found in many bioactive small molecules with therapeutic properties, including anti-cancer agents . These molecules can inhibit the growth of cancer cells and are being researched for potential use in cancer treatments.

Anti-Psychotic Applications

The benzoylpiperidine fragment is also present in anti-psychotic agents . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, or disordered thought, particularly in schizophrenia and bipolar disorder.

Anti-Thrombotic Applications

Anti-thrombotic agents that contain the benzoylpiperidine fragment can prevent thrombosis or the formation of blood clots . This is crucial in managing cardiovascular diseases such as stroke and heart attack.

Anti-Arrhythmic Applications

The benzoylpiperidine fragment is also found in anti-arrhythmic agents . These drugs are used to suppress abnormal rhythms of the heart, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation.

Anti-Tubercular Applications

Anti-tubercular agents containing the benzoylpiperidine fragment can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .

Anti-Parasitic Applications

The benzoylpiperidine fragment is also present in anti-parasitic agents . These drugs are used to treat parasitic diseases such as malaria, leishmaniasis, and trypanosomiasis.

Anti-Diabetic Applications

Anti-diabetic agents that contain the benzoylpiperidine fragment can help manage blood glucose levels in patients with diabetes .

Neuroprotective Applications

Lastly, the benzoylpiperidine fragment is found in neuroprotective agents . These drugs protect the nervous system from injury and damage and are being researched for use in conditions such as Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis.

properties

IUPAC Name

1-benzoylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWXQKZBRBRSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpiperidine-4-carbonitrile

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1-benzoyl-4-piperidone (2.0 g, 9.8 mmol), tosylmethyl isocyanide (2.5 g, 12.8 mmol) and ethanol (1.0 mL, 17.1 mmol) in 30 mL DME was cooled in an ethanol/ice bath, and potassium tert-butoxide was added at such a rate to maintain the reaction temperature at <10° C. The cold bath was removed, and the reaction was allowed to stir overnight at room temperature. The solids were removed by filtration, rinsed with DME, and the filtrate was evaporated. The residue was dissolved in EtOAc, washed with water and brine, dried (MgSO4), filtered through silica gel, and concentrated to give 2.14 g (66%) of a slightly yellow oil.
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